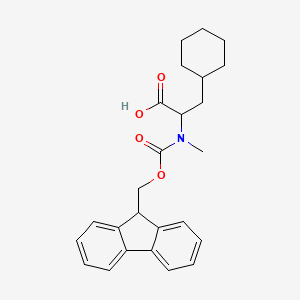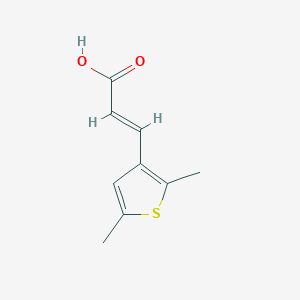
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid is an organic compound featuring a thiophene ring substituted with two methyl groups at positions 2 and 5, and an acrylic acid moiety at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethyl-3-thiophenecarboxaldehyde.
Aldol Condensation: The key step involves an aldol condensation reaction between 2,5-dimethyl-3-thiophenecarboxaldehyde and malonic acid or its derivatives under basic conditions to form the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes.
Applications De Recherche Scientifique
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring thiophenes.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of (E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dimethylthiophen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
2,5-Dimethylthiophene: Lacks the acrylic acid moiety, making it less reactive in certain chemical reactions.
Thiophene-3-acrylic acid: Similar structure but without the methyl groups at positions 2 and 5.
Uniqueness
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid is unique due to the presence of both the acrylic acid moiety and the dimethyl-substituted thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C9H10O2S |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ |
Clé InChI |
VZNBEDGEIDMSMU-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=C(S1)C)/C=C/C(=O)O |
SMILES canonique |
CC1=CC(=C(S1)C)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bipyridine]-2-carboxylic acid](/img/structure/B12992993.png)
![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)
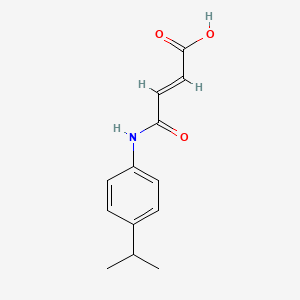
![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)


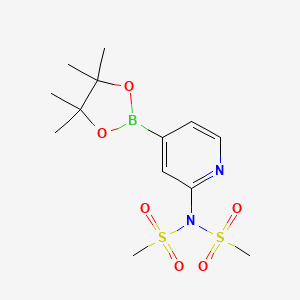



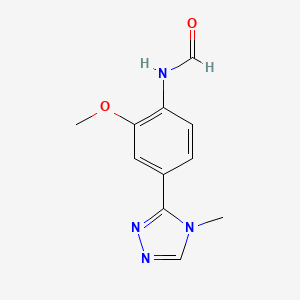
![2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide](/img/structure/B12993054.png)
